Superior Selectivity Index vs. Co-Isolated Compounds Lancifoic Acid A and Nigranoic Acid in C8166 Anti-HIV-1 Assay
In the same study, using identical C8166 cell-based HIV-1 cytopathic effect inhibition assay with AZT as positive control (EC₅₀ = 0.0034 μg/mL, CC₅₀ > 200 μg/mL), lancifodilactone H (compound 1) demonstrated an EC₅₀ of 16.6 μg/mL with CC₅₀ > 200 μg/mL, yielding a calculated selectivity index (SI = CC₅₀/EC₅₀) of > 12.05. In contrast, co-isolated lancifoic acid A (compound 2) had EC₅₀ = 16.2 μg/mL but CC₅₀ = 104.9 μg/mL (SI ≈ 6.5), and nigranoic acid (compound 3) had EC₅₀ = 10.3 μg/mL but CC₅₀ = 88.0 μg/mL (SI ≈ 8.5) [1]. While nigranoic acid is moderately more potent, lancifodilactone H's near-absence of cytotoxicity at tested concentrations makes it the most selective antiviral candidate among the three co-isolated compounds.
| Evidence Dimension | Therapeutic window: anti-HIV-1 EC₅₀ vs. C8166 cytotoxicity CC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 16.6 μg/mL; CC₅₀ > 200 μg/mL; SI > 12.05 |
| Comparator Or Baseline | Lancifoic acid A: EC₅₀ = 16.2 μg/mL, CC₅₀ = 104.9 μg/mL, SI ≈ 6.5; Nigranoic acid: EC₅₀ = 10.3 μg/mL, CC₅₀ = 88.0 μg/mL, SI ≈ 8.5 |
| Quantified Difference | Lancifodilactone H SI > 12.05 vs. 6.5 (lancifoic acid A) and 8.5 (nigranoic acid); ~1.4–1.8× higher selectivity |
| Conditions | HIV-1 IIIB strain; C8166 T-cell line; MTT cytotoxicity assay; AZT positive control; 2006 study by Xiao et al. |
Why This Matters
For antiviral screening programs where cytotoxicity-driven false positives are a key concern, lancifodilactone H's wider selectivity window reduces the risk of confounding cytopathic effects and improves assay interpretability relative to the more cytotoxic co-isolated analogs.
- [1] Xiao, W. L.; Tian, R. R.; Pu, J. X.; Li, X.; Wu, L.; Lu, Y.; Li, S. H.; Li, R. T.; Zheng, Y. T.; Zheng, Q. T.; Sun, H. D. Triterpenoids from Schisandra lancifolia with Anti-HIV-1 Activity. J. Nat. Prod. 2006, 69 (2), 277–279. DOI: 10.1021/np0503303 View Source
